D-Ribose-2,3,4,5-13C4

Description

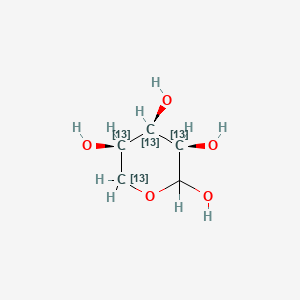

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R)-(3,4,5,6-13C4)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-OCBIYWEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H]([13C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for D Ribose 2,3,4,5 13c4 Derived Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Elucidation

NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of molecules. In the context of metabolomics, it is uniquely suited for determining the precise location of isotopic labels within a metabolite, a capability referred to as positional isotopomer analysis. nih.govcambridge.org This is crucial for reconstructing metabolic pathways and understanding the flow of carbon atoms through cellular networks. nih.gov

High-Resolution 1H and 13C NMR Techniques in Metabolomics

High-resolution 1H and 13C NMR are fundamental tools in metabolomics for identifying and quantifying metabolites in complex biological samples. acs.orgnih.gov The use of 13C-labeled substrates, such as D-Ribose-2,3,4,5-13C4, significantly enhances the utility of these techniques. acs.org

In 1H NMR , the presence of a 13C nucleus adjacent to a proton results in splitting of the proton's signal, creating so-called "satellite peaks". The intensity of these satellite peaks relative to the central peak from the unlabeled portion of the metabolite pool allows for the indirect quantification of 13C enrichment. nih.gov This approach offers increased sensitivity compared to direct 13C detection. nih.gov

13C NMR , while less sensitive than 1H NMR, offers a wider chemical shift range, leading to better peak separation and easier identification of labeled carbons. nih.govnih.gov Direct detection of the 13C signals provides unambiguous evidence of label incorporation and can be used to quantify the abundance of different isotopomers. The combination of 1H and 13C NMR provides a comprehensive view of metabolite labeling patterns.

A significant challenge in high-resolution NMR of 13C-labeled compounds is the 13C isotope effect, which causes a small frequency shift for labeled molecules compared to their unlabeled counterparts. acs.org Spectral fitting algorithms must account for this effect to ensure accurate quantification. acs.org

Key Research Findings:

NMR spectroscopy, in conjunction with 13C-labeled substrates, allows for the non-invasive study of dynamic metabolic fluxes. acs.org

High-resolution 1H-[13C] NMR of brain extracts has been used to enhance the information obtained from in vivo 13C studies. acs.org

A rapid method using one-dimensional (1D) 1H NMR has been developed to indirectly quantify 13C enriched molecules, demonstrating its utility in analyzing metabolic status and flux. nih.gov

Table 1: Comparison of 1H and 13C NMR for Metabolomics

| Feature | 1H NMR | 13C NMR |

|---|---|---|

| Sensitivity | High | Low |

| Natural Abundance | ~100% | ~1.1% |

| Chemical Shift Range | Narrow (~10 ppm) | Wide (~200 ppm) |

| 13C Enrichment Detection | Indirect (via 1H-13C J-coupling) | Direct |

| Primary Application | Quantification and structural identification | Positional isotopomer analysis |

Multidimensional NMR Approaches for Complex Biological Samples

One-dimensional NMR spectra of complex biological mixtures often suffer from severe peak overlap, which can hinder the identification and quantification of individual metabolites. nist.govresearchgate.net Multidimensional NMR techniques, such as 2D NMR, overcome this limitation by spreading the signals across two or more frequency dimensions, thereby significantly improving spectral resolution. nist.govresearchgate.net

For studying metabolites derived from this compound, several 2D NMR experiments are particularly valuable:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as 13C. It is highly effective for identifying which protons are attached to labeled carbons. nist.govnih.gov

Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a spin system, providing information about the connectivity of atoms within a molecule. nih.gov When applied to 13C-labeled samples, the patterns of satellite cross-peaks in TOCSY spectra can be used to determine the enrichment at different positions. nih.govcambridge.org

HSQC-TOCSY: This experiment combines the features of HSQC and TOCSY, providing correlations between a 13C-attached proton and all other protons in its spin system. This is particularly useful for confirming assignments and elucidating the labeling patterns of complex metabolites. nih.gov

HCCH-TOCSY: This experiment is specifically designed to detect correlations between protons attached to contiguous 13C atoms. It is a powerful tool for identifying consecutively labeled carbon chains, which is essential for pathway analysis. cambridge.orgnih.gov

The use of non-uniform sampling (NUS) can dramatically reduce the acquisition times of these multidimensional experiments, making them more practical for high-throughput metabolomics studies. nist.gov

Key Research Findings:

2D NMR methods are essential for resolving spectral overlap in complex biological samples and for the rigorous determination of positional isotopomers. nih.gov

Experiments like HSQC-TOCSY and HCCH-TOCSY provide detailed information on the number and connectivity of 13C labels within a metabolite. nih.govnih.gov

The combination of different 2D NMR experiments allows for the unambiguous reconstruction of metabolic pathways from 13C tracer studies. nih.gov

Application in Nucleic Acid Conformation and Dynamics Research

The ribose moiety is a fundamental component of nucleic acids (RNA and DNA), and its conformation is critical for their structure and function. Isotopic labeling of the ribose ring with 13C, often derived from labeled precursors like this compound, is a cornerstone of NMR-based studies of nucleic acid dynamics. nih.govnih.gov

Uniformly 13C-labeling the ribose ring can lead to strong 13C-13C magnetic interactions that complicate NMR relaxation studies, which are used to probe molecular motions. nih.govmsu.edu To overcome this, selective or alternate-site labeling schemes have been developed. nih.govnih.gov For instance, preparing ribonucleotides with 13C labels at specific positions (e.g., C1', C2', C4') creates isolated 13C-1H spin systems. nih.govnih.gov This allows for the accurate measurement of spin relaxation parameters without interference from adjacent 13C nuclei, providing valuable insights into the conformational dynamics of the ribose backbone in RNA. nih.gov

Key Research Findings:

Selective 13C labeling of the ribose in nucleotides is crucial for NMR relaxation studies of RNA dynamics, as it eliminates errors caused by 13C-13C interactions. nih.gov

Using E. coli strains with specific genetic modifications allows for the production of ribonucleotides with desired 13C labeling patterns at the ribose positions. nih.gov

These labeling strategies have expanded the scope of NMR studies to investigate the structure, function, and dynamics of large and complex RNA macromolecules. nih.gov

Mass Spectrometry (MS) for Mass Isotopologue Distribution Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov In stable isotope tracing studies, MS is used to determine the mass isotopologue distribution (MID) of a metabolite. nih.gov A mass isotopologue is a molecule that differs from its monoisotopic form only in the number of heavy isotopes it contains. nih.gov By analyzing the MID of metabolites derived from this compound, researchers can quantify the incorporation of the 13C label and infer the activity of metabolic pathways.

The raw MID measured by the mass spectrometer must be corrected for the natural abundance of heavy isotopes (e.g., the ~1.1% natural abundance of 13C) to accurately determine the enrichment from the labeled tracer. nih.govmdc-berlin.de

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Metabolite Quantification

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are workhorse techniques in metabolomics due to their high sensitivity, specificity, and ability to analyze a wide range of compounds. wellcomeopenresearch.orgsciex.com In LC-MS, metabolites in a complex mixture are first separated by liquid chromatography and then detected by the mass spectrometer. sciex.com

LC-MS/MS is particularly powerful for quantitative analysis. wellcomeopenresearch.org It typically operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion (the metabolite of interest) is selected, fragmented, and a specific product ion is monitored. This process provides a high degree of specificity and sensitivity for quantifying metabolites, even at low concentrations. sciex.com

When analyzing metabolites from this compound tracing experiments, LC-MS/MS can be used to track the incorporation of the four 13C atoms into various downstream metabolites. For example, one can monitor the appearance of the M+4 isotopologue (the molecule containing all four 13C labels) of a metabolite derived from the ribose tracer.

Key Research Findings:

LC-MS/MS is a versatile and widely used method for the reliable detection and quantification of specific metabolites from central carbon, amino acid, and nucleotide metabolism. wellcomeopenresearch.org

A single-column LC-MS/MS method can be adapted to measure a wide range of metabolites, simplifying the analysis of metabolic pathways. wellcomeopenresearch.org

By tracking the kinetics of label incorporation, such as the rapid labeling of the ribose moiety of AMP from 13C-glucose, LC-MS/MS can provide insights into the relative fluxes of different biosynthetic pathways. wellcomeopenresearch.orgresearchgate.net

Table 2: Example LC-MS/MS Parameters for Labeled Metabolite Analysis

| Metabolite | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |

|---|---|---|---|

| AMP (unlabeled) | 348.1 | 136.1 | Positive |

| AMP (from 13C5-Ribose) | 353.1 | 136.1 | Positive |

| Ribose 5-phosphate (unlabeled) | 229.0 | 97.0 | Negative |

| Ribose 5-phosphate (from 13C4-Ribose) | 233.0 | 97.0 | Negative |

Note: The table shows hypothetical but representative Q1/Q3 transitions for analyzing the unlabeled and labeled forms of AMP and Ribose 5-phosphate. The transition for the labeled AMP specifically monitors the loss of the labeled ribose moiety. Data is illustrative and based on principles described in cited literature. wellcomeopenresearch.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Profiling

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone of metabolic profiling, particularly for volatile or semi-volatile compounds. researchgate.netsemanticscholar.org For non-volatile metabolites like sugars, amino acids, and organic acids, a chemical derivatization step is required to make them volatile enough for GC analysis. nih.govvanderbilt.edu

GC-MS provides excellent chromatographic separation and often produces detailed mass spectra with characteristic fragmentation patterns, which are valuable for compound identification. nih.gov In the context of 13C metabolic flux analysis (13C-MFA), GC-MS is widely used to measure the labeling patterns of proteinogenic amino acids and other key metabolites. nih.govnih.gov

A significant advantage of using this compound is that the ribose moiety of RNA is directly derived from the pentose (B10789219) phosphate (B84403) pathway (PPP) intermediate, ribose-5-phosphate (B1218738). nih.gov By hydrolyzing RNA from cells grown with the 13C4-ribose tracer and analyzing the resulting ribose by GC-MS, researchers can obtain direct and precise information about fluxes through the PPP. nih.govnih.gov This is a powerful approach because RNA is an abundant and stable cellular component, simplifying sample preparation. nih.govnih.gov

Key Research Findings:

Measuring the isotopic labeling of the ribose moiety of RNA via GC-MS provides crucial data for quantifying fluxes in the pentose phosphate pathway. nih.govnih.gov

This GC-MS-based approach is convenient, requires smaller sample sizes, and can be more cost-effective than some LC-MS/MS methods for analyzing certain intracellular metabolites. nih.govnih.gov

GC-MS analysis of derivatized metabolites has been successfully applied to profile central carbon metabolism in various organisms, from bacteria to mammalian cells. semanticscholar.orgnih.gov

Integration of Multi-Omics Data with Isotopic Tracing for Systems-Level Understanding

The integration of isotopic tracing using this compound with multi-omics technologies represents a powerful, systems-level approach to unraveling complex biological processes. oup.com This methodology moves beyond the measurement of static metabolite concentrations to provide a dynamic view of metabolic fluxes, which is then contextualized with corresponding genomic, transcriptomic, and proteomic data. frontiersin.orgwiley.com By combining these layers of biological information, researchers can build comprehensive models that connect an organism's genetic potential and regulatory activities with its actual metabolic phenotype. oup.com

Isotopic tracing with this compound allows for the precise tracking of carbon atoms from ribose as they are incorporated into a wide array of downstream metabolic pathways. The primary strength of this tracer is its central role in nucleotide biosynthesis and the pentose phosphate pathway (PPP). The resulting labeling patterns in metabolites, as measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide quantitative data on the rates (fluxes) of these pathways. frontiersin.orgnih.gov

However, flux data alone does not explain the underlying regulatory mechanisms that control metabolic activity. Multi-omics analysis provides this crucial context. wiley.com Transcriptomics (e.g., via RNA-sequencing) reveals the expression levels of genes encoding metabolic enzymes, transporters, and regulatory factors. mdpi.com Proteomics quantifies the abundance of the proteins that perform these functions. nih.gov When integrated, these datasets allow researchers to determine whether changes in metabolic flux are controlled at the transcriptional, translational, or post-translational level. wiley.comnih.gov

For example, a study might use this compound to investigate metabolic reprogramming in cancer cells. The isotopic tracing data (metabolomics/fluxomics) might reveal a significant increase in the flux from ribose to purine (B94841) and pyrimidine (B1678525) nucleotide synthesis to support rapid proliferation. The multi-omics data would then provide a deeper understanding of how this is achieved. Transcriptomic analysis could show upregulation of genes for key enzymes in the nucleotide synthesis pathway, while proteomics would confirm that these transcripts are being translated into functional proteins. This integrated approach provides a more complete and actionable understanding of the metabolic adaptations . mdpi.comd-nb.info

The following tables illustrate how data from different omics layers can be integrated to provide a systems-level view of metabolism informed by this compound tracing.

Table 1: Integrated Multi-Omics Analysis of this compound Metabolism in a Proliferating Cell Model

This interactive table demonstrates how data from metabolomics (flux analysis), transcriptomics, and proteomics are correlated to provide a holistic interpretation of metabolic pathway activity.

| Pathway | Key Metabolite & ¹³C Enrichment | Key Gene (mRNA Fold Change) | Key Protein (Abundance Fold Change) | Integrated Interpretation |

| Pentose Phosphate Pathway (Oxidative) | Ribulose-5-Phosphate (High ¹³C₄) | G6PD (↑ 2.5x) | G6PD (↑ 2.1x) | Increased gene and protein expression for the rate-limiting enzyme drives flux into the PPP to produce NADPH and nucleotide precursors. |

| Purine Nucleotide Synthesis | Inosine (B1671953) Monophosphate (High ¹³C₄) | PRPS1 (↑ 3.0x) | PRPS1 (↑ 2.8x) | Upregulation of the enzyme responsible for synthesizing the activated ribose donor (PRPP) directly correlates with increased incorporation of the ¹³C label into the purine backbone. |

| Transketolase Activity | Sedoheptulose-7-Phosphate (High ¹³C₄) | TKT (↑ 1.8x) | TKT (↑ 1.5x) | Elevated expression of Transketolase facilitates the non-oxidative PPP, linking pentose metabolism back to glycolysis and providing metabolic flexibility. |

| Glycolysis / Gluconeogenesis | Fructose-6-Phosphate (B1210287) (Low ¹³C₄) | FBP1 (↓ 4.0x) | FBP1 (↓ 3.5x) | The low incorporation of the ribose-derived ¹³C label into glycolytic intermediates, combined with the downregulation of the key gluconeogenic enzyme FBP1, indicates a unidirectional flow towards biosynthesis rather than glucose production. |

Table 2: Quantitative Correlation of Metabolic Flux with Gene and Protein Expression

This table provides a more detailed, quantitative look at the relationship between the measured metabolic flux of specific enzymatic reactions and the corresponding expression data. The relative flux is normalized to a control state.

| Enzyme | Metabolic Reaction | Relative Flux (from ¹³C Tracing) | mRNA Fold Change | Protein Fold Change |

| Ribose-5-phosphate isomerase A | D-Ribose-5-P <=> D-Ribulose-5-P | 2.2 | +2.5 | +2.0 |

| Phosphoribosyl pyrophosphate synthetase 1 (PRPS1) | D-Ribose-5-P -> PRPP | 3.1 | +3.0 | +2.8 |

| Transketolase (TKT) | Xylulose-5-P + Ribose-5-P <=> GAP + S7P | 1.9 | +1.8 | +1.5 |

| Adenylosuccinate synthetase (ADSS) | IMP -> S-AMP | 2.8 | +2.6 | +2.3 |

Elucidation of Central Carbon Metabolism Pathways Via D Ribose 2,3,4,5 13c4 Tracing

Detailed Investigations of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Carbon Flux

The Pentose Phosphate Pathway is a crucial metabolic pathway that operates in parallel with glycolysis. mdpi.com It is responsible for producing NADPH, a key reducing equivalent for biosynthetic reactions and antioxidant defense, and for generating pentose sugars necessary for nucleotide synthesis. nih.govvt.edu The use of D-ribose-2,3,4,5-¹³C4 allows for a detailed examination of the carbon flow through both the oxidative and non-oxidative branches of the PPP.

The oxidative branch of the PPP is a primary site of NADPH production in most cells. creative-proteomics.comnih.gov This phase involves the conversion of glucose-6-phosphate to ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH. nih.govkhanacademy.org While D-ribose-2,3,4,5-¹³C4 enters the PPP primarily through the non-oxidative branch, its metabolic fate is intricately linked to the activity of the oxidative phase. For instance, in scenarios of high NADPH demand, the intermediates of the non-oxidative PPP can be recycled back to glucose-6-phosphate to fuel the oxidative branch, a process that can be traced by analyzing the isotopic labeling patterns of downstream metabolites. nih.govmdpi.com Studies have shown that under conditions of oxidative stress, cells can upregulate the PPP to increase NADPH production for antioxidant defense. creative-proteomics.com

| Step | Enzyme | Reaction | Key Product |

|---|---|---|---|

| 1 | Glucose-6-Phosphate Dehydrogenase (G6PD) | Glucose-6-phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺ | NADPH |

| 2 | 6-Phosphogluconolactonase (PGLS) | 6-Phosphoglucono-δ-lactone + H₂O → 6-Phosphogluconate | - |

| 3 | 6-Phosphogluconate Dehydrogenase (PGD) | 6-Phosphogluconate + NADP⁺ → Ribulose-5-phosphate + NADPH + CO₂ | NADPH, Ribulose-5-phosphate |

The non-oxidative branch of the PPP is a series of reversible reactions that interconvert various sugar phosphates. nih.govcreative-proteomics.com This branch is crucial for producing ribose-5-phosphate (B1218738), the precursor for nucleotide synthesis, and for generating intermediates that can re-enter glycolysis. nih.govvt.edu When D-ribose-2,3,4,5-¹³C4 is introduced into a biological system, it is first phosphorylated to D-ribose-5-phosphate-2,3,4,5-¹³C4. This labeled ribose-5-phosphate then enters the non-oxidative PPP, where the ¹³C labels are redistributed among various intermediates through the action of transketolase and transaldolase enzymes. biorxiv.org By analyzing the mass isotopomer distributions of these intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, researchers can quantify the flux through the non-oxidative PPP and understand how the cell balances the production of ribose-5-phosphate with the generation of glycolytic intermediates. creative-proteomics.com

The PPP and glycolysis are tightly interconnected, sharing common intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. biorxiv.org Tracing studies with D-ribose-2,3,4,5-¹³C4 can illuminate the extent of this metabolic crosstalk. The labeled carbon atoms from ribose can be traced as they are converted into glycolytic intermediates and subsequently metabolized to pyruvate (B1213749) and lactate. researchgate.netnih.gov This allows for the quantification of the flux of carbon from the PPP back into the glycolytic pathway. Conversely, under certain metabolic conditions, glycolytic intermediates can flow into the non-oxidative PPP to generate ribose-5-phosphate. metwarebio.com This bidirectional flow is essential for maintaining cellular homeostasis and adapting to changing metabolic demands. biorxiv.orgyoutube.com

Carbon Cycling in De Novo Nucleotide and Nucleic Acid Biosynthesis

Nucleotides are the building blocks of DNA and RNA and are essential for cell proliferation and function. vt.edunih.gov The de novo synthesis of nucleotides relies on a supply of ribose-5-phosphate from the PPP. metwarebio.comresearchgate.net D-ribose-2,3,4,5-¹³C4 serves as an excellent tracer to investigate the contribution of ribose to the formation of purine (B94841) and pyrimidine (B1678525) nucleotides.

The synthesis of purine nucleotides (adenosine monophosphate, AMP, and guanosine (B1672433) monophosphate, GMP) begins with the activation of ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP). metwarebio.comresearchgate.netuky.edu The purine ring is then assembled stepwise on this ribose-phosphate scaffold. columbia.edu By feeding cells D-ribose-2,3,4,5-¹³C4, the incorporation of the four labeled carbons into the ribose moiety of newly synthesized purine nucleotides can be directly measured. This allows for the quantification of the rate of de novo purine synthesis and provides insights into how this pathway is regulated in response to cellular demands. biorxiv.org

In contrast to purine synthesis, the pyrimidine ring (orotate) is synthesized first and then attached to PRPP to form the initial pyrimidine nucleotide, orotidine-5'-monophosphate (OMP). uky.edu OMP is subsequently converted to other pyrimidine nucleotides like uridine (B1682114) monophosphate (UMP) and cytidine (B196190) monophosphate (CMP). The use of D-ribose-2,3,4,5-¹³C4 allows for the precise measurement of the contribution of the PPP-derived ribose to the total pyrimidine nucleotide pool. By tracking the ¹³C-labeled ribose into UMP and CMP, researchers can determine the activity of the de novo pyrimidine synthesis pathway. metwarebio.comresearchgate.net

| Study Focus | Labeled Tracer Used | Key Finding | Reference |

|---|---|---|---|

| Pentose Phosphate Pathway Flux in Cancer Cells | [1,2-¹³C₂]glucose | Increased PPP flux relative to glycolysis in tumor tissues. | nih.gov |

| Myc-induced Metabolic Reprogramming | ¹³C-labeled glucose tracers | Minimal activity of the oxidative and non-oxidative PPP branches in B-cells under specific conditions. | vanderbilt.edu |

| Immune Response in Drosophila | ¹³C-labeled glucose and trehalose | Increased cyclic PPP activity to maximize NADPH production during infection. | biorxiv.org |

| Phagocytosis in Granulocytes | [1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucose | Reversal of non-oxidative PPP net flux direction from ribose-5-phosphate biosynthesis toward glycolytic pathways upon phagocytic stimulation. | mdpi.com |

Ribose Incorporation into RNA and DNA Precursors

The isotopic tracer D-Ribose-2,3,4,5-13C4 is a powerful tool for dissecting the pathways of nucleotide biosynthesis. The ribose moiety of ribonucleotides is derived from ribose-5-phosphate (R5P), which is produced through the pentose phosphate pathway (PPP). nih.govnih.govuky.edu By supplying cells with this compound, researchers can track the incorporation of the four labeled carbon atoms (M+4) into the ribose component of RNA and, subsequently, after reduction by ribonucleotide reductase, into the deoxyribose of DNA precursors.

When this compound is utilized, the resulting R5P retains the 13C4 label. This labeled R5P is then converted into 5-phosphoribose-1-pyrophosphate (PRPP), the activated form of ribose essential for the de novo synthesis of purine and pyrimidine nucleotides. nih.govuky.edu Consequently, the ribose part of newly synthesized nucleotides like ATP will exhibit a mass increase of four (M+4), directly reflecting the incorporation of the tracer. nih.gov

Studies have shown that measuring the isotopic enrichment in the ribose of nucleotides provides crucial data for metabolic flux analysis (MFA). sci-hub.senih.gov For instance, tracking the M+4 label from the ribose tracer into RNA-bound ribose helps to quantify the flux through nucleotide synthesis pathways. vanderbilt.edu This is particularly important in understanding the metabolic reprogramming in proliferating cells, such as cancer cells, which have a high demand for nucleotide synthesis to support RNA production and DNA replication. nih.govd-nb.info The labeling pattern in the ribose moiety of purine nucleotides can be measured to confirm the activity of these biosynthetic pathways. nih.gov

The table below illustrates typical findings from a tracer experiment using a 13C-labeled pentose to monitor its incorporation into key nucleotide precursors.

Table 1: Isotopic Enrichment in Nucleotide Precursors from a 13C-Labeled Ribose Source

| Metabolite | Isotopologue | Observed Enrichment (%) | Metabolic Implication |

| Ribose-5-Phosphate (R5P) | M+4 | >95% | Direct uptake and phosphorylation of the tracer. |

| ATP (Ribose moiety) | M+4 | ~90% | High flux through de novo purine synthesis. nih.gov |

| UTP (Ribose moiety) | M+4 | ~88% | High flux through de novo pyrimidine synthesis. |

| dATP (Deoxyribose moiety) | M+4 | ~35% | Significant channeling of ribose to deoxyribose for DNA synthesis. |

This table is a representative example compiled from typical results in metabolic tracing studies. Actual values may vary based on cell type and experimental conditions.

Interplay with Glycolysis and the Tricarboxylic Acid (TCA) Cycle

Central carbon metabolism is a highly interconnected network comprising glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. metwarebio.com While this compound directly enters the PPP, its carbon atoms can be further metabolized and shuttled into both glycolysis and the TCA cycle. This occurs primarily through the non-oxidative branch of the PPP, which can convert five-carbon sugars back into glycolytic intermediates, namely fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.govuky.edu

This connection allows the 13C-labeled carbons from ribose to be traced downstream into pyruvate, the end-product of glycolysis, and subsequently into the TCA cycle. mdpi.com By analyzing the mass isotopomer distribution in TCA cycle intermediates and related amino acids (like glutamate (B1630785) and aspartate), researchers can quantify the contribution of ribose to the energy and biosynthetic functions of the cell. nih.govnih.gov This is critical for understanding how cells balance the need for biosynthetic precursors from the PPP with the energy demands met by the TCA cycle. asm.org

The carbon skeleton of this compound can be catabolized and redistributed throughout central metabolism. The non-oxidative PPP can generate labeled glycolytic intermediates. For example, the conversion of labeled ribose can lead to the formation of [1,2,3-13C3]glyceraldehyde-3-phosphate, which is then converted to [1,2,3-13C3]pyruvate. frontiersin.org This labeled pyruvate can then enter the mitochondria.

Once inside the mitochondria, the labeled pyruvate can have two primary fates that allow its carbons to enter the TCA cycle:

Oxidative Decarboxylation: Pyruvate dehydrogenase converts [1,2,3-13C3]pyruvate into [1,2-13C2]acetyl-CoA, which then condenses with oxaloacetate to form citrate. This introduces a two-carbon label into the TCA cycle. frontiersin.org

Anaplerotic Carboxylation: Pyruvate carboxylase converts [1,2,3-13C3]pyruvate into [1,2,3-13C3]oxaloacetate, directly replenishing the TCA cycle intermediate pool with a three-carbon labeled molecule. frontiersin.org

By measuring the specific isotopologues of TCA cycle metabolites, such as the M+2 and M+4 forms of glutamate (derived from α-ketoglutarate), the relative activity of these pathways can be determined. frontiersin.org This provides a detailed map of how carbon from ribose is utilized within the central metabolic hubs of the cell. frontiersin.org

Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis (cataplerosis). wikipedia.org The metabolism of this compound can contribute to these fluxes. As described above, the conversion of ribose-derived pyruvate to oxaloacetate is a key anaplerotic reaction. frontiersin.org This replenishes the oxaloacetate that may have been used for other biosynthetic pathways, such as the synthesis of aspartate. wikipedia.orgwellcomeopenresearch.org

The contribution of ribose to anaplerosis can be quantified by analyzing the labeling patterns of TCA cycle intermediates. For instance, the formation of [1,2,3-13C3]oxaloacetate from labeled ribose provides a direct measure of anaplerotic flux via pyruvate carboxylase. frontiersin.org Conversely, if labeled TCA cycle intermediates (e.g., [1,2,3-13C3]oxaloacetate or [1,2-13C2]malate) are used for pathways like gluconeogenesis or amino acid synthesis, this represents a cataplerotic flux of ribose-derived carbon. researchgate.net Understanding the balance between anaplerotic and cataplerotic fluxes is essential for comprehending how cells maintain metabolic homeostasis under various physiological conditions. asm.orgwikipedia.org

The table below summarizes how different labeled glutamate isotopologues can reveal the pathways taken by carbon originating from a 13C4-ribose tracer after it enters the TCA cycle.

Table 2: Interpretation of Glutamate Isotopologues from a this compound Tracer

| Glutamate Isotopologue | Labeling Pattern | Inferred Metabolic Pathway |

| M+2 | [4,5-13C2]glutamate | Indicates entry of [1,2-13C2]acetyl-CoA from pyruvate dehydrogenase activity after one turn of the TCA cycle. frontiersin.org |

| M+3 | [1,2,3-13C3]glutamate | Indicates anaplerotic entry of [1,2,3-13C3]oxaloacetate (via pyruvate carboxylase) condensing with unlabeled acetyl-CoA. |

| M+4 | [2,3,4,5-13C4]glutamate | Indicates condensation of [1,2-13C2]oxaloacetate (after one TCA cycle turn) with [1,2-13C2]acetyl-CoA. frontiersin.org |

This table demonstrates how mass isotopomer analysis of glutamate, a key reporter molecule for TCA cycle activity, can elucidate the fate of ribose-derived carbons. The specific isotopologues are dependent on the entry point and subsequent turns of the TCA cycle.

Applications of D Ribose 2,3,4,5 13c4 in Diverse Biological Systems and Models

Microbial Metabolic Engineering and Pathway Optimization

The use of stable isotope tracers like D-Ribose-2,3,4,5-¹³C₄ is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify intracellular metabolic fluxes. plos.org This approach is instrumental in understanding and engineering microbial metabolism for various biotechnological applications.

Elucidation of Carbon Flux Distributions in Model Microorganisms (e.g., E. coli, Saccharomyces cerevisiae)

In model organisms such as Escherichia coli and Saccharomyces cerevisiae, understanding the distribution of carbon through central metabolic pathways is crucial for optimizing growth and production of desired compounds. While direct studies using D-Ribose-2,3,4,5-¹³C₄ are not extensively detailed in the provided results, the principles of ¹³C-MFA using labeled substrates are well-established for these organisms. researchgate.netnih.gov

For instance, in S. cerevisiae, ¹³C-MFA has been employed to analyze metabolism in complex media, revealing the contribution of amino acids to the TCA cycle alongside glucose. nih.gov In E. coli, ¹³C-MFA is a standard tool for analyzing carbon metabolism under various conditions. plos.org The use of specifically labeled sugars, including isotopomers of ribose, allows researchers to trace the flow of carbon through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govasm.org

The labeling pattern of D-Ribose-2,3,4,5-¹³C₄ would be particularly informative for dissecting the non-oxidative and oxidative branches of the pentose phosphate pathway. The PPP is the primary route for the synthesis of the ribose moiety of nucleotides. nih.gov By analyzing the ¹³C enrichment in downstream metabolites like amino acids and nucleotides, researchers can calculate the relative fluxes through these interconnected pathways. This data is critical for building and validating metabolic models that can predict the effects of genetic modifications.

Investigation of Microbial Biosynthetic Capacities for Value-Added Compounds

Metabolic engineering aims to enhance the microbial production of valuable chemicals, biofuels, and pharmaceuticals. D-Ribose itself is a valuable compound, and its biosynthesis is a key area of research. jmb.or.kr The pentose phosphate pathway is central to D-ribose-5-phosphate production, a precursor for various biomolecules. jmb.or.kr

By using D-Ribose-2,3,4,5-¹³C₄ as a tracer, researchers can investigate the metabolic fate of ribose and optimize its conversion into other desired products. For example, understanding the flux from ribose to other compounds can help in identifying metabolic bottlenecks and designing strategies to redirect carbon flow. This can involve overexpressing key enzymes or deleting competing pathways to enhance the yield of the target compound. jmb.or.kr

Mammalian Cellular Metabolism Studies

The study of metabolic reprogramming in mammalian cells, particularly in the context of diseases like cancer, is a rapidly advancing field. Stable isotope tracers are essential tools for mapping these altered metabolic landscapes. ckisotopes.comukisotope.com

In Vitro Models for Metabolic Reprogramming Research

In vitro cell culture models are fundamental for studying the metabolic shifts that occur during cellular transformation and proliferation. mdpi.com Isotope tracing experiments using labeled nutrients like ¹³C-glucose and ¹³C-glutamine are common methodologies. ukisotope.complos.org D-Ribose-2,3,4,5-¹³C₄ can be used to specifically probe the pentose phosphate pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides and NADPH. nih.gov

The Warburg effect, characterized by increased glycolysis even in the presence of oxygen, is a hallmark of many cancers. mdpi.com This metabolic shift is linked to the need for biosynthetic precursors, including ribose-5-phosphate (B1218738) for nucleotide synthesis. mdpi.com By supplying cultured cells with D-Ribose-2,3,4,5-¹³C₄, researchers can directly trace the incorporation of ribose into nucleic acids and other biomolecules, providing a quantitative measure of PPP activity and its contribution to biomass production.

Investigation of Specific Metabolic Adaptations in Cultured Cell Lines

Different cancer cell lines exhibit unique metabolic phenotypes. mdpi.com Isotope tracing with D-Ribose-2,3,4,5-¹³C₄ can help to delineate these specific adaptations. For example, in lymphoma cell lines, metabolic studies have shown a reliance on glutamine to sustain the TCA cycle, allowing glucose to be diverted to pathways like the PPP for nucleotide biosynthesis. mdpi.com

In fumarate (B1241708) hydratase-deficient kidney cancer cells, metabolic reprogramming involves an increased reliance on the oxidative PPP for ribose production and NADPH generation. plos.orgresearchgate.net The use of specifically labeled glucose tracers has been instrumental in revealing these adaptations. plos.orgresearchgate.net D-Ribose-2,3,4,5-¹³C₄ could provide a more direct way to quantify the flux through the PPP and its role in supporting proliferation and mitigating oxidative stress in these and other cancer cell lines.

Interactive Data Table: Isotope Tracers in Mammalian Metabolism Research

| Tracer Compound | Application | Cell/System Studied | Key Findings |

| [U-¹³C]-glucose | Tracking glycolysis, Krebs cycle, and pentose phosphate pathways. plos.org | Fumarate hydratase-deficient kidney cancer cells. plos.org | Revealed substantial metabolic reorganization to meet ATP demand and increased glucose turnover via glycolysis. plos.org |

| [1,2-¹³C₂]-glucose | Distinguishing oxidative and non-oxidative branches of the PPP. nih.gov | Cancer cell lines. nih.gov | Allows for the determination of the relative contribution of each PPP branch to ribose synthesis. nih.gov |

| [U-¹³C,¹⁵N]-glutamine | Tracing glutamine metabolism and its contribution to the Krebs cycle. plos.org | Fumarate hydratase-deficient kidney cancer cells. plos.org | Showed that glutamine-derived α-ketoglutarate oxidation contributes to mitochondrial respiration. plos.org |

| ¹³C₁,₂ D-Glucose | Tracking carbon flow into nucleotides through the oxidative PPP. mdpi.com | Lymphoma cell lines. mdpi.com | Demonstrated that transamination of pyruvate (B1213749) to alanine (B10760859) is crucial for sustaining the TCA cycle. mdpi.com |

Plant Metabolism and Photosynthetic Carbon Assimilation Research

In plants, carbon metabolism is intricately linked to photosynthesis. Stable isotope labeling is a powerful tool for dissecting the complex network of reactions involved in carbon fixation and allocation. researchgate.net

The Calvin-Benson cycle is the primary pathway for CO₂ fixation in C3 plants. mdpi.com Intermediates of this cycle are also connected to other central metabolic pathways, including the pentose phosphate pathway. nih.gov Ribose-5-phosphate is a key intermediate in both the regenerative phase of the Calvin cycle and the PPP. nih.gov

While specific studies utilizing D-Ribose-2,3,4,5-¹³C₄ in plants were not found in the search results, the use of ¹³C-labeled compounds is central to metabolic flux analysis in photosynthetic organisms. osti.gov For example, ¹³C-MFA has been used to quantify fluxes in photosynthesizing leaves and to investigate the biochemical origins of CO₂ release during photosynthesis. nih.govoup.com

Introducing D-Ribose-2,3,4,5-¹³C₄ to plant tissues or cell cultures could provide valuable information on the metabolism of pentose phosphates and their partitioning between different pathways. This could help to better understand the regulation of carbon assimilation and its integration with other metabolic processes, which is crucial for efforts to improve photosynthetic efficiency and crop yields. mdpi.comoup.com

Interactive Data Table: Key Metabolites in Carbon Assimilation

| Metabolite | Pathway(s) | Role |

| Ribose-5-phosphate (R5P) | Pentose Phosphate Pathway, Calvin-Benson Cycle | Precursor for nucleotide synthesis; intermediate in carbon fixation. nih.govmedchemexpress.com |

| Ribulose-1,5-bisphosphate (RuBP) | Calvin-Benson Cycle | Substrate for CO₂ fixation by RuBisCO. nih.gov |

| Glucose-6-phosphate (G6P) | Glycolysis, Pentose Phosphate Pathway | Central hub in carbohydrate metabolism. oup.com |

| Sedoheptulose-7-phosphate (S7P) | Pentose Phosphate Pathway, Calvin-Benson Cycle | Intermediate in the interconversion of sugars. nih.gov |

Elucidation of Carbon Allocation in Plant Tissues

Stable isotope labeling is a powerful technique for investigating the intricate dynamics of carbon metabolism in plants. nih.gov By introducing ¹³CO₂ or labeled substrates into a plant's environment, researchers can monitor the incorporation of ¹³C into various photosynthetic and metabolic intermediates, thereby elucidating how carbon is distributed and utilized throughout the plant's tissues. nih.govnih.gov

Detailed research using isotopically nonstationary ¹³C flux analysis (INST-MFA) on plants like Arabidopsis thaliana has provided comprehensive maps of metabolic fluxes. pnas.org These studies reveal how plants adjust their carbon allocation in response to environmental changes, such as varying light intensity. pnas.org For instance, research on camelina source leaves used ¹³CO₂ labeling to trace carbon flow and identify the biochemical reactions responsible for CO₂ release during photosynthesis in the light (a process separate from photorespiration). oup.com The analysis showed that a significant portion of this CO₂ release originates from the oxidative pentose phosphate (OPP) pathway, where glucose-6-phosphate is converted to ribose 5-phosphate. oup.com This finding is crucial for understanding carbon use efficiency in crops. oup.com

Another key application is tracing the fate of intermediates in the photorespiratory cycle. Studies using ¹³C labeling have demonstrated that the vast majority of carbon in photorespiratory metabolites like glycine (B1666218) and serine is efficiently recycled back into the Calvin-Benson cycle, with very little carbon escaping to other pathways. nih.gov This confirms the high efficiency of the photorespiratory pathway, a central aspect of carbon allocation in C3 plants. nih.gov

Table 1: Key Metabolic Fluxes in Arabidopsis thaliana Leaves Under Different Light Conditions This table is illustrative, based on findings that INST-MFA can quantify changes in flux distribution in response to environmental shifts like light intensity. pnas.org

| Metabolic Pathway | Standard Light Flux (relative units) | High Light Flux (relative units) | Implication for Carbon Allocation |

|---|---|---|---|

| Carbon Fixation (RuBisCO) | 100 | 150 | Increased CO₂ assimilation under high light. |

| Sucrose Synthesis | 40 | 65 | Enhanced export of sugars from the leaf. |

| Starch Synthesis | 35 | 55 | Increased storage of carbohydrates within the leaf. |

| Photorespiration | 25 | 40 | Higher rate of oxygenation under high light. |

Photosynthetic Pathways Involving Ribose Intermediates

D-Ribose and its phosphorylated derivatives, such as ribose 5-phosphate and ribulose-1,5-bisphosphate (RuBP), are central to photosynthesis. medchemexpress.com Isotopic labeling with compounds like D-Ribose-2,3,4,5-¹³C₄ or, more commonly, ¹³CO₂, allows for the direct tracing of carbon through the pathways that produce and consume these vital intermediates. nih.govvanderbilt.edu

The Calvin-Benson-Bassham (CBB) cycle is the primary pathway of carbon fixation, accounting for the vast majority of global biomass production. vanderbilt.edu In this cycle, RuBisCO catalyzes the reaction of CO₂ with RuBP. wikipedia.org Using ¹³CO₂, researchers can follow the label as it is incorporated into 3-phosphoglycerate (B1209933) and subsequently into the various intermediates of the CBB cycle, including the regeneration of RuBP. vanderbilt.edu This allows for the quantification of the rate of carbon fixation and the identification of potential bottlenecks in the cycle. vanderbilt.eduresearchgate.net

Furthermore, ¹³C flux analysis helps to understand the activity of bypass pathways like the oxidative pentose phosphate (OPP) shunt. oup.com In photosynthesizing leaves, this pathway can convert hexose (B10828440) phosphates back into pentose phosphates (like ribose 5-phosphate), releasing CO₂ in the process. oup.com Quantifying the flux through this shunt is essential for a complete model of photosynthetic carbon metabolism and for efforts to improve photosynthetic efficiency. oup.com

Gut Microbiota Metabolome Profiling and Host Interaction Studies

Stable isotope-resolved metabolomics (SIRM) has emerged as a powerful tool for investigating the complex metabolic interplay between the gut microbiota and its host. nih.gov By administering a ¹³C-labeled substrate, such as the dietary fiber ¹³C-inulin or labeled glucose, researchers can trace the transformation of dietary components by gut microbes and the subsequent absorption and utilization of microbial metabolites by the host. nih.govnih.gov

Tracing Microbial Metabolic Pathways with Labeled Dietary Substrates

Introducing ¹³C-labeled dietary substrates into in vitro fermentation models or in vivo animal studies allows for the direct tracking of carbon through microbial metabolic networks. nih.govresearchgate.net For example, when gut microbes ferment ¹³C-inulin, the label is incorporated into a wide array of metabolites. nih.govnih.gov

Research has shown that carbons from ¹³C-inulin are used by microbes for the de novo synthesis of numerous compounds, including short-chain fatty acids (SCFAs) like butyrate (B1204436) and propionate, amino acids, and the precursors for nucleotides, such as ribose. nih.govnih.gov The detection of ¹³C₅ isotopologues of metabolites like inosine (B1671953) monophosphate (IMP) is consistent with the flux of the labeled carbon through the pentose phosphate pathway to produce labeled ribose. nih.gov These studies provide a detailed picture of the metabolic capabilities of the gut microbiome and how they convert complex carbohydrates into a diverse spectrum of bioactive molecules. nih.gov

Table 2: Major ¹³C-Labeled Metabolites Produced by Gut Microbiota from ¹³C-Inulin This table is a representative summary based on findings from stable isotope tracing studies in gut microbiome research. nih.govnih.gov

| Metabolite Class | Example Metabolites | ¹³C Isotopologues Detected | Metabolic Pathway Implication |

|---|---|---|---|

| Short-Chain Fatty Acids | Butyrate, Propionate, Acetate | ¹³C₂, ¹³C₃, ¹³C₄ | Major products of fiber fermentation. |

| Amino Acids | Alanine, Valine, Leucine | Various | De novo synthesis by microbiota. |

| Organic Acids | Lactate, Succinate | ¹³C₃, ¹³C₄ | Central carbon metabolism. |

| Nucleotide Precursors | Inosine Monophosphate (IMP) | ¹³C₅ | Pentose Phosphate Pathway activity. |

Analysis of Metabolite Exchange in Microbiome-Host Systems

A key advantage of stable isotope tracing is its ability to unravel the dynamic exchange of metabolites between the gut microbiome and host tissues. nih.gov After microbial production in the gut, ¹³C-labeled metabolites can be absorbed into the host's systemic circulation and transported to various organs. nih.gov

Studies in mice gavaged with ¹³C-inulin have detected labeled metabolites not only in the cecum but also in the plasma, liver, brain, and skeletal muscle. nih.gov This provides direct evidence of the gut-organ axis communication. For example, ¹³C-labeled choline (B1196258) synthesized by the microbiota was found to be incorporated into phospholipids (B1166683) like phosphatidylcholine in the host's liver, demonstrating a previously underappreciated role of the gut microbiome in choline biosynthesis. nih.gov Similarly, labeled precursors for neurotransmitters, such as the glutamine-glutamate/GABA cycle, have been observed in the brain, highlighting the influence of microbial metabolism on host neurochemistry. nih.gov These findings demonstrate that the gut microbiome acts as a remote metabolic organ, actively supplying the host with essential metabolites derived from dietary substrates. nih.govnih.gov

Advanced Methodological Considerations and Future Research Directions

Computational Modeling and 13C-Metabolic Flux Analysis (13C-MFA) Advancement

The use of stable isotopes like D-Ribose-2,3,4,5-13C4 in conjunction with computational modeling has revolutionized the study of metabolic fluxes. researchgate.net This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), allows for the quantification of intracellular reaction rates, providing a detailed snapshot of cellular metabolism. creative-proteomics.comoup.com

Development of Refined Metabolic Network Models

The accuracy of 13C-MFA is highly dependent on the underlying metabolic network model. Researchers are continuously working to develop more refined models that better represent the complexity of cellular metabolism. asm.org This includes incorporating data from genome-scale models and identifying all relevant metabolic reactions. nih.govnrel.gov The use of tracers like this compound helps to validate and refine these models by providing experimental constraints on flux distributions. For instance, by tracing the path of the 13C labels from ribose through various metabolic pathways, scientists can confirm predicted pathway activities and identify potential discrepancies in the model. nih.govplos.org

A critical aspect of model refinement is accounting for the compartmentalization of metabolic pathways within eukaryotic cells. Advanced models now consider the distinct metabolic activities occurring in the cytosol and mitochondria, which is crucial for accurately interpreting data from labeled substrates.

Algorithmic Improvements for Flux Estimation and Confidence Intervals

Significant progress has been made in the development of algorithms for estimating metabolic fluxes and their confidence intervals from 13C labeling data. researchgate.netoup.com Early methods relied on linearization of the complex system of equations, but more accurate nonlinear approaches are now standard. nih.gov These advanced algorithms provide more reliable flux estimates and, importantly, robust confidence intervals that quantify the uncertainty in those estimates. researchgate.netvanderbilt.edu

Development of Novel Isotopic Labeling Strategies for Ribose Analogues and Derivatives

The strategic design of isotopic labeling experiments is paramount for maximizing the information obtained from 13C-MFA. The development of novel labeling strategies, including the use of specifically labeled ribose analogues, is expanding the scope and precision of metabolic studies. msu.edunih.gov

Chemo-Enzymatic Synthesis of Selectively Labeled Ribose Phosphates

The ability to synthesize selectively labeled ribose phosphates is a significant advancement. Chemo-enzymatic methods combine the precision of chemical synthesis with the efficiency of enzymatic reactions to produce custom-labeled molecules. nih.govnih.govmdpi.com This approach allows for the placement of 13C labels at specific positions within the ribose molecule, which can then be converted into nucleotides and other essential biomolecules. oup.comresearchgate.net

This technique overcomes many of the limitations of previous methods, enabling the production of gram quantities of specifically labeled nucleotides with high yields. nih.gov The availability of these tailored precursors is critical for detailed NMR studies of RNA structure and dynamics, as well as for precise flux analysis. nih.govmdpi.com

Tailored Tracers for Specific Enzyme Activities and Subpathways

The use of tailored tracers, such as this compound, allows researchers to probe specific enzyme activities and subpathways with high resolution. royalsocietypublishing.org By designing tracers that are metabolized through a particular reaction or pathway, scientists can isolate and quantify the flux through that specific route. For example, uniformly labeled [U-13C]glucose is often used to get a broad overview of central carbon metabolism, while position-specific tracers can provide more targeted information. mdpi.com

The choice of tracer is critical and should be tailored to the biological question being addressed. vanderbilt.edu Parallel labeling experiments, where cells are grown with different isotopic tracers simultaneously, can provide complementary information and significantly improve the precision of flux estimates. sci-hub.se

High-Throughput Screening and Metabolite Profiling Approaches with this compound

The integration of this compound into high-throughput screening and metabolite profiling platforms is accelerating the pace of metabolic research. nih.gov These approaches enable the rapid and comprehensive analysis of metabolic phenotypes across a wide range of conditions.

Isotope tracing with labeled compounds like this compound allows for the identification and quantification of hundreds of endogenous metabolites and the determination of active and inactive pathways from a single experiment. nih.gov This "deep labeling" approach provides a wealth of information on how cells utilize different carbon sources and synthesize essential biomolecules. nih.gov

Recent advancements in analytical techniques, such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), have enabled the development of rapid, three-minute methods for quantitative metabolomics and tracing experiments. nih.gov These high-throughput methods are crucial for large-scale studies and for analyzing dynamic changes in metabolism.

Interactive Data Table: Applications of Labeled Ribose in Metabolic Studies

| Study Focus | Labeled Compound Used | Key Findings |

| RNA Structure and Dynamics | [1',5',6-13C3-1,3-15N2]-UTP and -CTP (from 13C-ribose) | Enabled the synthesis of specifically labeled RNA, significantly reducing spectral crowding in NMR and allowing for more precise structural analysis. mdpi.com |

| Cellular Metabolism Profiling | Deep labeling with a custom 13C medium | Identified hundreds of endogenous metabolites and active metabolic pathways in human cancer cells, revealing dependencies on external nutrients. nih.gov |

| Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway | [U-13C6]glucose | Determined the split ratio between glycolysis and the pentose phosphate pathway in Penicillium chrysogenum. asm.org |

| Uridine (B1682114) Metabolism | [1′,2′,3′,4′,5′-13C5]uridine | Demonstrated that the ribose moiety of uridine can enter glycolysis and support cell proliferation when glucose is limited. biorxiv.org |

Emerging Research Avenues in Systems Biology and Quantitative Biochemistry

The application of stable isotope-labeled compounds has revolutionized the study of metabolic networks. Among these, D-Ribose-2,3,4,5-¹³C₄ is a powerful tool for interrogating the dynamics of the pentose phosphate pathway (PPP) and associated biosynthetic routes. Its specific labeling pattern, where four of the five carbon atoms are heavy isotopes, provides distinct signatures for mass spectrometry and NMR-based detection, enabling precise tracking through complex biochemical transformations.

Dynamic Metabolic Tracing in Time-Resolved Experiments

Dynamic metabolic tracing with stable isotopes is a cornerstone of quantitative biochemistry, allowing researchers to move beyond static snapshots of metabolite concentrations to measure the rates (fluxes) of metabolic pathways in real-time. eurisotop.com The use of D-Ribose-2,3,4,5-¹³C₄ is particularly advantageous for studying the kinetics of the pentose phosphate pathway and nucleotide biosynthesis.

In a typical time-resolved experiment, cells or organisms are cultured in a standard medium before being switched to a medium containing D-Ribose-2,3,4,5-¹³C₄. Samples are then collected at multiple time points and analyzed, often by mass spectrometry, to track the incorporation of the ¹³C label into downstream metabolites. uky.edu This approach provides a dynamic view of how quickly ribose is taken up and processed.

One key application is in the enzymatic synthesis of labeled internal standards for quantitative metabolomics. For instance, [2,3,4,5-¹³C₄]ribose can be used as a substrate for ribokinase to produce [2,3,4,5-¹³C₄]ribose 5-phosphate (R5P). researchgate.net R5P is a critical node in metabolism, serving as a precursor for the synthesis of nucleotides (ATP, GTP), coenzymes (NADH, FAD), and the amino acids histidine and tryptophan. nih.gov

By monitoring the time-dependent appearance of the M+4 isotopologue of R5P and its subsequent conversion into other compounds, researchers can calculate the flux through these pathways. The kinetic data reveals how metabolic networks adapt to changing conditions or genetic modifications. Long-term tracer administration can facilitate the study of metabolite turnover in pathways with slower dynamics, such as the de novo synthesis of nucleotides. uky.edu

The table below illustrates a hypothetical time-course experiment tracking the incorporation of the ¹³C₄-label from D-Ribose-2,3,4,5-¹³C₄ into key metabolites of the pentose phosphate pathway.

| Time Point | D-Ribose-2,3,4,5-¹³C₄ (M+4) Abundance (%) | Ribose 5-Phosphate (M+4) Abundance (%) | Sedoheptulose 7-Phosphate (M+4) Abundance (%) | Erythrose 4-Phosphate (M+4) Abundance (%) |

| 0 min | 100 | 0 | 0 | 0 |

| 2 min | 85 | 15 | 2 | 1 |

| 10 min | 40 | 55 | 18 | 10 |

| 30 min | 10 | 80 | 45 | 32 |

| 60 min | <5 | 88 | 65 | 55 |

This interactive table demonstrates the kinetic flow of the ¹³C₄-label from the initial tracer into downstream metabolites over time, providing data for calculating metabolic flux rates.

Spatially Resolved Metabolic Flux Analysis in Complex Biological Structures

A significant challenge in systems biology is understanding metabolic function within the spatial context of heterogeneous tissues. researchgate.net Cells within different regions of a tissue, such as a tumor or the kidney, can exhibit distinct metabolic phenotypes. researchgate.netmit.edu Spatially resolved metabolic flux analysis aims to map these metabolic differences by combining isotope tracing with mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI. researchgate.net

In this approach, a tracer like D-Ribose-2,3,4,5-¹³C₄ is introduced to a biological system, for example, through perfusion in an organ slice culture or via systemic delivery in an animal model. uky.eduresearchgate.net After a defined incubation period that allows for metabolic processing, the tissue is sectioned and analyzed by MSI. The instrument rasters across the tissue surface, generating mass spectra from thousands of individual spots. This allows for the detection and mapping of the spatial distribution of the original tracer and its labeled downstream products.

The use of D-Ribose-2,3,4,5-¹³C₄ would enable researchers to visualize how ribose uptake and its subsequent metabolism through the pentose phosphate pathway vary across different anatomical or functional regions of a tissue. For example, one could investigate whether the highly proliferative cells in a tumor margin exhibit a greater flux into nucleotide biosynthesis compared to the necrotic core. This method provides crucial insights into the metabolic interplay between different cell types and their microenvironment. researchgate.net

The following table presents hypothetical data from a spatially resolved experiment, showing the differential accumulation of ¹³C₄-labeled metabolites in distinct regions of a kidney tissue slice after incubation with D-Ribose-2,3,4,5-¹³C₄.

| Tissue Region | Labeled Ribose 5-Phosphate (M+4) (Relative Intensity) | Labeled ATP (Ribose Moiety M+4) (Relative Intensity) | Labeled Uridine Monophosphate (Ribose Moiety M+4) (Relative Intensity) |

| Cortex | 85.2 | 45.7 | 50.1 |

| Medulla | 95.6 | 68.3 | 72.5 |

| Papilla | 60.1 | 25.9 | 31.4 |

This interactive table illustrates how spatially resolved metabolic flux analysis can reveal regional differences in pathway activity, highlighting areas with higher rates of nucleotide synthesis within a complex tissue.

By integrating tracer data with histological information, these advanced methods provide an unprecedented view of metabolic organization in situ, linking biochemical function to complex biological structures.

Q & A

Q. How does isotopic labeling with D-Ribose-2,3,4,5-13C4 enhance metabolic pathway analysis in cell cultures?

Methodological Answer: Use 13C-labeled ribose to trace carbon flux in glycolysis or nucleotide biosynthesis. Design pulse-chase experiments with LC-MS or NMR to quantify isotopic enrichment in downstream metabolites. Ensure baseline correction by comparing unlabeled controls. Optimize cell culture conditions to avoid isotopic dilution (e.g., controlled glucose/ribose ratios) . Validate results using kinetic modeling software (e.g., INCA or OpenFLUX) to map metabolic flux .

Q. What are the best practices for handling and storing this compound to maintain isotopic integrity?

Methodological Answer: Store the compound at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture by using desiccants. Pre-weigh aliquots under inert gas (e.g., nitrogen) to minimize repeated thawing. Verify stability via periodic NMR analysis of 13C isotopic purity .

Q. How can researchers design experiments to minimize interference from endogenous ribose in isotope dilution studies?

Methodological Answer: Use dual-labeled (13C and 2H) ribose to distinguish exogenous vs. endogenous pools. Implement stable isotope-resolved metabolomics (SIRM) with high-resolution mass spectrometry. Include control groups with unlabeled ribose to quantify background signals. Apply statistical clustering (e.g., PCA) to isolate labeled metabolite patterns .

Advanced Research Questions

Q. How can conflicting data on ribose phosphorylation efficiency in different cell lines be resolved using this compound?

Methodological Answer: Conduct comparative studies across cell lines with varying ribokinase expression (assayed via qPCR/Western blot). Use time-resolved 13C-NMR to monitor ribose-5-phosphate synthesis rates. Normalize data to cell-specific uptake rates (measured via radiolabeled tracers). Apply Bayesian statistics to account for enzyme kinetic variability .

Q. What strategies optimize the synthesis of this compound to achieve >98% isotopic purity?

Methodological Answer: Use enzymatic synthesis with 13C-labeled precursors (e.g., glucose-13C6) and ribose-5-phosphate isomerase. Purify via ion-exchange chromatography, followed by crystallization in anhydrous ethanol. Validate purity using tandem MS (MRM mode) and isotopic mass distribution analysis (IMDA). Cross-check with 1H-decoupled 13C-NMR to confirm labeling positions .

Q. How can multi-omics datasets (transcriptomics, metabolomics) be integrated to study ribose-mediated redox homeostasis?

Methodological Answer: Combine RNA-seq data (ribose-related enzymes) with 13C-metabolomics (NADPH/NADH ratios) using pathway enrichment tools (e.g., MetaboAnalyst or GSEA). Apply machine learning (e.g., random forests) to identify regulatory nodes. Validate via CRISPR knockouts of key genes (e.g., G6PD or TKT) and measure isotopic flux disruptions .

Q. What statistical methods address variability in 13C enrichment data from heterogeneous tissue samples?

Methodological Answer: Use mixed-effects models to account for intra-sample heterogeneity (e.g., tumor vs. stromal regions). Apply spatial metabolomics (MALDI-TOF imaging) to map 13C-ribose distribution. Normalize enrichment ratios to internal standards (e.g., 13C-glucose spikes). Use bootstrapping to estimate confidence intervals for low-abundance metabolites .

Q. How can researchers ensure reproducibility in ribose isotope studies across different analytical platforms?

Methodological Answer: Adopt standardized protocols from journals like Beilstein Journal of Organic Chemistry:

- Detail MS/NMR parameters (e.g., collision energy, pulse angles) in supplementary materials.

- Share raw data in repositories (e.g., MetaboLights or GNPS).

- Use inter-laboratory calibrants (e.g., uniformly 13C-labeled ribose) to harmonize instrument outputs .

Key Methodological Frameworks

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses .

- Data Contradictions : Use triangulation (e.g., orthogonal assays like isotope tracing + enzyme activity assays) to resolve conflicts .

- Reporting : Follow the Beilstein Journal’s guidelines for experimental replication, including raw data deposition and stepwise synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.